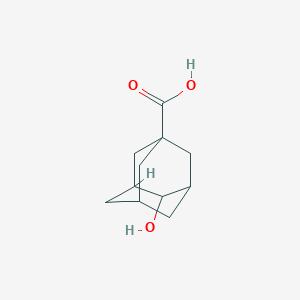

4-hydroxyadamantane-1-carboxylic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-hydroxyadamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNDMKWFBDOGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288036 | |

| Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81968-77-6 | |

| Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81968-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Hydroxyadamantane 1 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization through several classical organic reactions.

The conversion of 4-hydroxyadamantane-1-carboxylic acid to its corresponding esters is a fundamental transformation. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemistrysteps.comnih.gov The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. chemistrysteps.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product. libretexts.org

Table 1: Representative Esterification Conditions

| Reaction | Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Fischer Esterification | Methanol (B129727) | H₂SO₄ (conc.) | Reflux, 2-12 hours | Methyl 4-hydroxyadamantane-1-carboxylate |

| Microwave-Assisted | Methanol | H₂SO₄ (conc.) | Microwave irradiation, 130°C, ~12 min | Methyl 4-hydroxyadamantane-1-carboxylate |

The carboxylic acid functionality can be readily converted into an amide via reaction with a primary or secondary amine. Due to the low reactivity of carboxylic acids towards amines under neutral conditions, the carboxylic acid must first be activated. This is commonly achieved using coupling reagents developed for peptide synthesis. google.commasterorganicchemistry.comorganic-chemistry.org

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), and phosphonium (B103445) or aminium salts such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). organic-chemistry.org These reagents convert the carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea for DCC, or an active ester for HATU/PyBOP), which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.comorganic-chemistry.org

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). rsc.org The resulting acyl chloride reacts rapidly with amines to form the desired amide. This method provides excellent yields, even with sterically hindered amines. rsc.org These strategies allow for the incorporation of the 4-hydroxyadamantane-1-carbonyl scaffold into peptides or other complex molecules. science.org.ge

Table 2: Common Amidation Strategies

| Reagent(s) | Amine | Solvent | Key Intermediate | Product |

|---|---|---|---|---|

| SOCl₂, then R'R''NH | Primary or Secondary Amine | THF or DCM | Acyl chloride | N-substituted 4-hydroxyadamantane-1-carboxamide |

| HATU, DIPEA | Primary or Secondary Amine | DMF or DCM | OAt active ester | N-substituted 4-hydroxyadamantane-1-carboxamide |

| DCC, HOBt | Primary or Secondary Amine | DCM | OBt active ester | N-substituted 4-hydroxyadamantane-1-carboxamide |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-hydroxyadamantan-1-yl)methanol. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most effective and commonly used reagent for this purpose. chemistrysteps.commasterorganicchemistry.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org

The reaction mechanism involves several steps. Initially, the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. youtube.com The aluminum hydride then coordinates to the carbonyl oxygen, and a subsequent hydride transfer occurs. chemistrysteps.com This is followed by the elimination of an aluminate species to form an intermediate aldehyde. However, the aldehyde is more reactive than the starting carboxylate and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. chemistrysteps.comlibretexts.org A final aqueous acidic workup is required to protonate the alkoxide and liberate the primary alcohol product. masterorganicchemistry.com Due to the presence of the hydroxyl group on the adamantane (B196018) cage, an excess of LiAlH₄ would be required to account for the reaction with this acidic proton as well.

Table 3: Reduction of Carboxylic Acid to Primary Alcohol

| Reagent | Solvent | Workup | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 1. H₂O, 2. Aqueous acid (e.g., H₂SO₄) | (4-hydroxyadamantan-1-yl)methanol |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for simple alkyl carboxylic acids. masterorganicchemistry.com However, adamantane carboxylic acids can undergo decarboxylation under specific conditions. One method involves oxidative decarboxylation, where the carboxylic acid is replaced by a hydroxyl group. For adamantane-1-carboxylic acid, this can be achieved using a manganese dioxide (MnO₂)-sulfuric acid system. researchgate.net

Another pathway is photoinduced decarboxylation. For example, a derivative, 3-(N-phthalimido)adamantane-1-carboxylic acid, has been shown to undergo efficient decarboxylation upon UV irradiation in the presence of a base. nih.gov This reaction proceeds via a radical intermediate, which can then be trapped by electron-deficient alkenes, demonstrating a method for C-C bond formation. nih.gov Halodecarboxylation reactions, such as the Hunsdiecker reaction or modern variants using silver catalysts, represent another potential pathway to remove the carboxyl group and install a halogen atom in its place. biosynth.com

Table 4: Decarboxylation Methods for Adamantane Carboxylic Acids

| Method | Reagents | Conditions | Product from this compound |

|---|---|---|---|

| Oxidative Decarboxylation | MnO₂ / H₂SO₄ | 25-30°C | Adamantane-1,4-diol |

| Photoinduced Decarboxylation | UV light, Base | Room Temperature | 4-hydroxyadamantane |

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group at the C4 position offers another site for chemical modification, primarily through oxidation.

The tertiary hydroxyl group of this compound can be oxidized to a ketone functionality, yielding 4-oxoadamantane-1-carboxylic acid. This transformation can be accomplished using various oxidizing agents common for the oxidation of secondary or tertiary alcohols, such as chromium-based reagents (e.g., chromic acid) or other specialized oxidants. The resulting 4-oxoadamantane-1-carboxylic acid is a stable compound and a versatile building block in its own right. nih.govbiosynth.comtcichemicals.com

Ketones are generally resistant to further oxidation under mild conditions. However, under harsh, forcing conditions with strong oxidizing agents, the C-C bonds adjacent to the carbonyl can be cleaved. rsc.org In the case of 4-oxoadamantane-1-carboxylic acid, such a reaction would lead to the opening of the adamantane cage, resulting in dicarboxylic acid derivatives. This type of cleavage is generally a side reaction but can be exploited for the synthesis of complex, non-cage structures.

Table 5: Oxidation of the Hydroxyl Group

| Reaction | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Oxidation to Ketone | Chromic acid (H₂CrO₄) | Aqueous acetone | 4-Oxoadamantane-1-carboxylic acid |

| Oxidative Cleavage | Hot, acidic KMnO₄ | Vigorous heating | Dicarboxylic acid products (via cage opening) |

Nucleophilic Substitution Reactions

The reactivity of this compound in nucleophilic substitution reactions is primarily centered on its hydroxyl group. The carboxylic acid moiety is generally unreactive toward nucleophilic acyl substitution under basic conditions because deprotonation forms a carboxylate anion, which is highly resistant to attack. masterorganicchemistry.comlibretexts.org Furthermore, the resulting potential leaving group (O²⁻) would be extremely unstable. masterorganicchemistry.com Therefore, derivatization via nucleophilic substitution typically targets the C4-hydroxyl group.

The hydroxyl group itself is a poor leaving group. For substitution to occur, it must first be protonated under acidic conditions or converted into a more reactive functional group, such as a tosylate or a halide. In acidic media, protonation of the hydroxyl group forms a good leaving group (water), allowing for substitution by various nucleophiles. researchgate.net This is a common strategy for introducing other functional groups onto the adamantane cage at the C4 position.

A significant pathway for the functionalization of adamantane derivatives involves the Ritter reaction, where a carbocation intermediate reacts with a nitrile. researchgate.net For this compound, treatment with a strong acid could generate a tertiary carbocation at the C4 position (after protonation of the -OH group and loss of water), which can then be trapped by a nitrile like acetonitrile (B52724). This process results in the formation of an N-substituted acetamide (B32628) at the C4 position, effectively replacing the hydroxyl group with an amido group. researchgate.net The general mechanism for nucleophilic acyl substitution involves an addition-elimination pathway, where the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group to reform the carbonyl double bond. masterorganicchemistry.comyoutube.com

Table 1: Comparison of Nucleophilic Substitution Reactivity

| Functional Group | Reactivity under Basic Conditions | Reactivity under Acidic Conditions | Common Transformations |

|---|---|---|---|

| Carboxylic Acid | Low (forms carboxylate) | Can be esterified (Fischer esterification) | Ester formation, Amide formation (with activating agents) |

| Hydroxyl Group | Low (poor leaving group) | High (protonation forms H₂O leaving group) | Halogenation, Etherification, Ritter reaction |

Functionalization of the Adamantane Cage

The rigid adamantane scaffold provides a robust and predictable three-dimensional framework. The existing substituents on this compound at the bridgehead (C1) and tertiary (C4) positions influence the regioselectivity of further functionalization.

Regioselective Functionalization Approaches

Achieving regioselective functionalization on the adamantane cage of this compound is crucial for synthesizing precisely substituted derivatives. The directing effects of the existing hydroxyl and carboxylic acid groups are paramount. The electron-withdrawing nature of the carboxylic acid group at C1 can deactivate the adjacent methylene (B1212753) bridges toward electrophilic attack. Conversely, the hydroxyl group at C4 can influence reactivity at nearby positions.

Oxidative functionalization in strong acid media, such as sulfuric acid, is a known method for introducing additional hydroxyl groups onto the adamantane core. researchgate.net The regioselectivity of these reactions can, however, be difficult to control, sometimes leading to mixtures of products. The precise conditions, including acid concentration and temperature, can be tuned to favor the formation of specific isomers. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization represents a powerful and efficient strategy for modifying the adamantane cage without the need for pre-functionalized starting materials. chemrxiv.org These methods, often catalyzed by transition metals, allow for the selective conversion of strong C-H bonds into new C-C or C-heteroatom bonds. princeton.edu

For a molecule like this compound, the existing functional groups can act as directing groups to guide the catalyst to specific C-H bonds. For instance, the carboxylic acid could potentially direct metallation to the adjacent C-H bonds on the cage. While specific examples for this compound are not extensively documented, the principles have been demonstrated on other complex molecules. In related systems, directing groups such as N-oxides have been used to guide the arylation of C-H bonds at specific positions on heterocyclic scaffolds. chemrxiv.org This approach, termed "divergent C-H functionalization," allows for the sequential decoration of a molecular core. chemrxiv.org The application of similar metallaphotoredox catalysis could enable the decarboxylative functionalization of the carboxylic acid itself, transforming it into a new substituent. princeton.edu

Formation of Complex Architectures

The defined geometry and functional group placement of this compound make it an excellent building block for constructing supramolecular structures such as coordination polymers and Metal-Organic Frameworks (MOFs).

Coordination Polymer Synthesis and Structural Characterization

Table 2: Representative Coordination Polymer Synthesis

| Metal Ion | Ligand | Synthesis Method | Resulting Structure Type | Ref. |

|---|---|---|---|---|

| Cu(II) | 4-hydroxybenzoic acid | Hydrothermal | 3D Network | rsc.org |

| Mg(II) | 4-hydroxybenzoic acid | Hydrothermal | 2D Square Grid | rsc.org |

| Co(II) | m-Carboxylic Acid Ligand | Hydrothermal | 1D Chain | nih.gov |

Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers known for their high porosity and surface area. researchgate.net The use of rigid, geometrically defined linkers is essential for creating stable, porous frameworks. This compound is an ideal candidate for a MOF linker due to its rigid adamantane core, which prevents framework collapse upon removal of solvent molecules.

The carboxylic acid group serves as the primary binding site to the metal clusters (secondary building units, or SBUs) that form the nodes of the MOF. researchgate.net The length and rigidity of the adamantane linker dictate the size and shape of the pores within the resulting framework. The hydroxyl group provides an additional site for post-synthetic modification or for tuning the chemical environment within the pores, for instance, by introducing hydrogen-bonding capabilities. The inclusion of functional groups like amines on linker molecules has been shown to enable the synthesis of MOFs in aqueous solutions at room temperature, a biomimetic approach that could be relevant for encapsulating sensitive molecules. nih.gov The predictable geometry of the adamantane cage allows for the rational design of MOFs with targeted topologies and properties.

Comparative Reactivity Studies with Related Adamantane Derivatives

The chemical behavior of this compound is dictated by the interplay between its three key structural components: the rigid adamantane cage, the bridgehead carboxylic acid, and the tertiary hydroxyl group. Its reactivity can be best understood by comparing it to simpler, related adamantane derivatives such as adamantane, 1-adamantanol (B105290), and 1-adamantanecarboxylic acid. These comparisons reveal the electronic and steric effects of the hydroxyl and carboxyl functional groups on the adamantane skeleton and on each other.

The presence of electron-withdrawing groups like –OH and –COOH generally deactivates the adamantane cage towards further electrophilic substitution at other bridgehead positions. Research on the halogenation of adamantane and its derivatives provides insight into this effect. For instance, studies on noncatalytic halogenation with bromine (Br₂) or iodine monochloride (ICl) show that adamantane itself reacts to form 1-substituted products. nih.gov However, the presence of a hydroxyl group, as in 1-adamantanol, results in a slower exchange reaction to produce the corresponding 1-halo-adamantane. nih.gov This suggests that the hydroxyl group reduces the reactivity of the adamantane system toward electrophiles. Similarly, the carboxylic acid group is also deactivating. In this compound, both groups would be expected to decrease the reactivity of the remaining bridgehead C-H bonds toward electrophilic attack compared to unsubstituted adamantane.

| Compound | Reaction with Excess Halogen (Br₂ or ICl) | Relative Reactivity | Reference |

|---|---|---|---|

| Adamantane | Forms 1-haloadamantane. The reaction is significantly faster with ICl than with Br₂. | High | nih.gov |

| 1-Adamantanol | Undergoes a slow exchange reaction to produce 1-haloadamantane. | Lower than Adamantane | nih.gov |

| This compound | Expected to have low reactivity at the remaining C-H bridgehead positions due to the deactivating effects of both -OH and -COOH groups. | Low (Inferred) | nih.gov |

Derivatization of this compound can target either the carboxylic acid or the hydroxyl group. The reactivity of the carboxylic acid function is comparable to that of 1-adamantanecarboxylic acid. A primary reaction for this group is Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For 1-adamantanecarboxylic acid, esterification can be achieved by refluxing with an alcohol like methanol and a catalytic amount of sulfuric acid. orgsyn.org A similar approach would be effective for this compound, although the presence of the hydroxyl group might necessitate the use of protecting groups if selective esterification is desired, or it could lead to polyesterification under certain conditions.

| Compound | Reaction Type | Typical Conditions | Key Considerations | Reference |

|---|---|---|---|---|

| 1-Adamantanecarboxylic Acid | Fischer Esterification | Reflux with alcohol (e.g., methanol) and catalytic acid (e.g., H₂SO₄). | Standard procedure for sterically hindered carboxylic acids. | masterorganicchemistry.comorgsyn.org |

| This compound | Fischer Esterification | Similar conditions to 1-adamantanecarboxylic acid are expected to be effective. | The free hydroxyl group is a potential site for side reactions (e.g., etherification or esterification if a diacid is used). Protection of the -OH group may be required for clean conversion. | masterorganicchemistry.com |

The hydroxyl group in this compound can undergo reactions typical of tertiary alcohols, such as nucleophilic substitution. In related adamantane systems, hydroxyl groups at bridgehead positions can be displaced by halides using the corresponding halogen acids. mdpi.com For example, 1-adamantanol can be converted to 1-bromoadamantane (B121549) or 1-chloroadamantane (B1585529) with excess Br₂ or ICl, respectively. nih.gov This indicates that the C-O bond can be cleaved under acidic conditions to form a stable bridgehead carbocation, which is then attacked by a nucleophile. This reactivity pathway is also available to this compound, allowing for the conversion of the hydroxyl group to other functionalities, provided the reaction conditions are compatible with the carboxylic acid group.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Hydroxyadamantane 1 Carboxylic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of adamantane (B196018) derivatives is heavily influenced by the shape of the cage-like adamantyl group and the nature of its functional groups. For the parent compound, 1-adamantanecarboxylic acid, X-ray diffraction studies reveal that the molecules pack in a triclinic crystal system (space group Pī). cdnsciencepub.com The rigid adamantane skeleton itself is largely unaffected by crystal packing forces. cdnsciencepub.com

Hydrogen bonding is a dominant intermolecular force dictating the supramolecular assembly of carboxylic acids. Carboxylic acids typically form strong centrosymmetric dimers through O-H---O hydrogen bonds between their carboxyl groups. cdnsciencepub.comlibretexts.org In the crystal structure of 1-adamantanecarboxylic acid, these characteristic dimers are the primary hydrogen-bonding motif, with an O---O distance measured between 2.616 and 2.752 Å. cdnsciencepub.com

The presence of the 4-hydroxy group in 4-hydroxyadamantane-1-carboxylic acid introduces further possibilities for hydrogen bonding. In addition to the carboxylic acid dimer, the hydroxyl group can act as both a hydrogen bond donor and acceptor. This would likely lead to a more complex and extended hydrogen-bonding network, potentially forming one-dimensional chains or two-dimensional sheets. mdpi.comgeorgiasouthern.edu For example, in the crystal structure of a related derivative, 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, the carboxylic groups are involved in O–H···N intermolecular hydrogen bonds that link the molecules into one-dimensional chains. mdpi.com The strength of these hydrogen bonds is reflected in spectroscopic data, particularly the significant broadening and shifting of O-H stretching frequencies in infrared (IR) spectra. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in a molecule. The spectrum of an adamantane derivative is typically characterized by signals in the aliphatic region corresponding to the protons on the adamantane cage. jlu.edu.cn For the parent 1-adamantanecarboxylic acid, the protons of the adamantane cage appear as distinct multiplets between approximately 1.7 and 2.1 ppm in CDCl₃, while the acidic proton of the carboxyl group appears as a broad singlet far downfield, often above 11 ppm. chemicalbook.com

For this compound, the ¹H NMR spectrum would be expected to show:

Signals for the adamantane cage protons, with their chemical shifts influenced by the two electron-withdrawing groups (-COOH and -OH).

A signal for the hydroxyl proton, the chemical shift of which is variable and dependent on concentration and solvent.

A signal for the carboxylic acid proton, typically a broad singlet at a low field. mnstate.edu

The integration of these signals provides the ratio of protons in each unique chemical environment, confirming the molecular formula.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count. For 1-adamantanecarboxylic acid, the spectrum shows four distinct signals corresponding to the four types of carbon atoms in the molecule: the carboxylic carbon, the quaternary bridgehead carbon attached to the carboxyl group, and the two types of methylene (B1212753) (CH₂) and one type of methine (CH) carbons in the cage. chemicalbook.com

In this compound, the introduction of the hydroxyl group at the C-4 position would break the symmetry of the cage relative to the parent acid. This would result in a more complex spectrum with more signals, as carbons that were previously equivalent may become chemically distinct. The key signals to identify would be:

The carboxyl carbon (>175 ppm).

The quaternary carbon attached to the carboxyl group (C-1).

The tertiary carbon attached to the hydroxyl group (C-4), which would appear in the range of 65-75 ppm. researchgate.net

The various CH and CH₂ carbons of the adamantane skeleton.

The expected chemical shifts for the carbons in the adamantane cage of this compound can be estimated by comparison with known adamantane derivatives. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Adamantane Carbons This is an interactive data table. All compound names mentioned in the article are listed in a table at the end of the article.

Data for 1-Adamantanecarboxylic acid is from experimental spectra. Data for this compound is estimated based on substituent effects.

| Carbon Atom | 1-Adamantanecarboxylic acid (in CDCl₃) chemicalbook.com | This compound (Estimated) |

| C=O | 185.2 | ~185 |

| C-1 | 40.8 | ~41 |

| C-4 | 28.0 (part of C-3,5,7) | ~70 |

| CH groups | 28.0 | ~30-40 |

| CH₂ groups | 36.3 & 38.9 | ~35-45 |

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm atomic connectivity. For adamantane derivatives, several 2D NMR techniques are routinely employed: researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H). It is invaluable for tracing the proton connectivity throughout the adamantane framework.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). It allows for the definitive assignment of a proton signal to the carbon atom it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (which have no attached protons) by observing their correlations to nearby protons. For this compound, HMBC would show correlations from cage protons to both the carboxylic carbon (C=O) and the quaternary carbon (C-1), confirming the attachment of the carboxyl group.

The combined application of these 2D techniques allows for a complete and unambiguous assignment of all ¹H and ¹³C signals, providing definitive structural confirmation of this compound and its derivatives in solution. researchgate.net

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing detailed insights into reaction mechanisms. researchgate.net For this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) can be strategically incorporated into the molecule to study its formation, reactivity, and metabolic fate.

Research Applications:

Mechanistic Studies: By synthesizing this compound with a ¹³C-labeled carboxyl group (¹³COOH) or an ¹⁸O-labeled hydroxyl group, chemists can follow these specific atoms through subsequent reactions. This is crucial for understanding complex processes like esterification, amidation, or potential metabolic transformations. Isotopic labeling experiments, often paired with computational methods like Density Functional Theory (DFT), can elucidate complex cyclization or rearrangement mechanisms. researchgate.net

Quantitative Analysis: Isotope-coded derivatization is a sophisticated approach used in quantitative mass spectrometry. colab.ws A reagent containing a known ratio of light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopes is reacted with the carboxylic acid group. researchgate.net This "tagging" allows for precise quantification in complex biological matrices by comparing the mass spectrometry signal intensities of the light and heavy-labeled analyte. researchgate.net A method using isotope-coded p-dimethylaminophenacyl (DmPA) bromide has been developed for profiling carboxylic acids, which enhances chromatographic retention and detection sensitivity by 2-4 orders of magnitude. colab.wsresearchgate.net

Hypothetical Isotopic Labeling Strategies:

| Isotope | Labeling Position | Purpose of Study | Analytical Technique |

|---|---|---|---|

| ¹³C | Carboxylic acid carbon | To trace the carboxyl group in esterification or decarboxylation reactions. | NMR, Mass Spectrometry |

| ²H (D) | Adamantane backbone | To investigate kinetic isotope effects or trace hydride shifts in enzymatic or chemical reactions. researchgate.net | NMR, Mass Spectrometry |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₁₁H₁₆O₃ and a monoisotopic mass of 196.110 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 196 would be observed. The fragmentation of carboxylic acids is well-characterized and often involves specific losses. youtube.com For adamantane derivatives, a major fragmentation pathway is the loss of the substituent to form the stable adamantyl cation. nih.govnist.gov

Expected Fragmentation Pattern:

[M]⁺˙: The molecular ion at m/z 196, which may be of weak to moderate intensity. youtube.com

[M - OH]⁺: Loss of the hydroxyl radical from the carboxylic acid group, resulting in a fragment at m/z 179.

[M - H₂O]⁺˙: Loss of a water molecule, potentially from the tertiary alcohol, leading to a fragment at m/z 178.

[M - COOH]⁺: Loss of the entire carboxylic acid group via alpha-cleavage, yielding the 4-hydroxyadamantyl cation at m/z 151.

[COOH]⁺: A characteristic fragment for carboxylic acids is often observed at m/z 45. youtube.com

Adamantyl Fragments: Further fragmentation of the adamantane cage can produce a complex series of hydrocarbon ions at lower m/z values.

Data Table: Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 196 | [C₁₁H₁₆O₃]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. nih.gov |

| 179 | [M - OH]⁺ | Characteristic loss from the carboxylic acid group. youtube.com |

| 151 | [M - COOH]⁺ | Indicates the presence of the 4-hydroxyadamantyl core. |

High-Resolution Mass Spectrometry for Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (ToF) or Orbitrap MS, provides highly accurate mass measurements, typically to within 5 ppm. lcms.cznih.gov This precision allows for the unambiguous determination of the elemental composition of the parent compound and any co-eluting impurities, a critical step in pharmaceutical development and quality control. lcms.cz

Impurity profiling for this compound would involve identifying and characterizing process-related impurities (e.g., starting materials, byproducts) and degradation products. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. lcms.cz For instance, it could differentiate an impurity that has lost a water molecule from one that has undergone dehydrogenation.

Application in Impurity Identification:

Detection: An LC-HRMS run detects all ionizable species in the sample.

Formula Determination: The accurate mass of an impurity peak is used to calculate its most likely elemental formula.

Structural Elucidation: The impurity can be fragmented (MS/MS), and its fragmentation pattern, also measured with high mass accuracy, is used to deduce its structure. researchgate.net

Data Table: Potential Impurities and Their Exact Masses

| Compound Name | Formula | Monoisotopic Mass (Da) | Potential Origin |

|---|---|---|---|

| This compound | C₁₁H₁₆O₃ | 196.10994 | Parent Compound |

| Adamantane-1-carboxylic acid nih.gov | C₁₁H₁₆O₂ | 180.11503 | Synthetic Precursor/Byproduct |

| 3-Hydroxyadamantane-1-carboxylic acid sigmaaldrich.com | C₁₁H₁₆O₃ | 196.10994 | Isomeric Impurity |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups. rsc.orgresearchgate.net

For this compound, the spectra would be dominated by features from the hydroxyl group, the carboxylic acid group, and the adamantane cage.

O-H Stretching: Two distinct O-H stretching vibrations are expected. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. rsc.org A sharper band, typically around 3400-3600 cm⁻¹, corresponds to the tertiary alcohol's O-H stretch.

C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is the most prominent feature of the carboxylic acid's carbonyl (C=O) group. Its exact position can indicate the extent of hydrogen bonding.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) are due to the sp³ C-H stretching vibrations of the rigid adamantane cage.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of C-H bending, C-C stretching, and C-O stretching vibrations that form a unique fingerprint for the molecule. nist.gov

Raman spectroscopy is particularly sensitive to the non-polar C-C and C-H bonds of the adamantane skeleton and provides complementary information to the IR spectrum, especially for the symmetric vibrations. researchgate.net

Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch (Carboxylic Acid Dimer) | 2500 - 3300 (very broad) | IR |

| O-H stretch (Alcohol) | 3400 - 3600 (sharp/broad) | IR |

| C-H stretch (Adamantane) | 2850 - 2950 | IR, Raman |

| C=O stretch (Carboxylic Acid) | ~1700 | IR |

| C-O stretch | 1210 - 1320 | IR |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the primary technique, while Gas Chromatography (GC) can be used for volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Developing a robust HPLC method is crucial for the routine analysis and quality control of this compound. researchgate.net A reversed-phase (RP-HPLC) method is typically the first choice for a moderately polar compound like this. sigmaaldrich.com

Method Parameters:

Stationary Phase: A C18 (octadecylsilane) column is the most common starting point, offering good retention for compounds with hydrophobic regions like the adamantane cage. nih.gov

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) is used. mdpi.com To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, an acid modifier such as formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) is added to the mobile phase. nih.gov The separation can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) to optimize resolution and analysis time. sigmaaldrich.com

Detection: Since the adamantane cage lacks a strong UV chromophore, detection can be challenging. Low wavelength UV detection (~210 nm) is possible but may lack specificity. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent alternatives. sigmaaldrich.com Coupling the HPLC to a mass spectrometer (LC-MS) provides the highest degree of sensitivity and specificity.

Validation: The final method must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Data Table: Typical RP-HPLC Starting Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and efficiency. nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to suppress ionization of the carboxyl group. mdpi.com |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for eluting the analyte. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. sigmaaldrich.com |

| Column Temp. | 25 - 30 °C | Controlled temperature for reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, which would lead to poor peak shape and thermal degradation in the hot GC inlet. Therefore, derivatization to create a more volatile and thermally stable analogue is required.

Derivatization Process: A two-step derivatization is necessary to block both polar functional groups:

Esterification: The carboxylic acid group is converted to an ester, most commonly a methyl ester, using reagents like diazomethane (B1218177) or by heating with methanol and an acid catalyst.

Silylation: The tertiary hydroxyl group is converted to a silyl (B83357) ether, for example, a trimethylsilyl (B98337) (TMS) ether, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting derivative (e.g., methyl 4-(trimethylsilyloxy)adamantane-1-carboxylate) is significantly more volatile and suitable for GC analysis.

GC Method:

Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane), would be used for separation.

Detection: A Flame Ionization Detector (FID) provides a robust and universal response for organic compounds. For structural confirmation and identification of impurities, a Mass Spectrometer (GC-MS) is the detector of choice. nih.govnist.gov

This approach is particularly useful for detecting and quantifying non-polar impurities that may be present in the original sample.

Column Chromatography for Purification Strategies

Column chromatography stands as a cornerstone technique for the purification of this compound and its derivatives from complex mixtures that often result from synthetic procedures. The inherent structural rigidity of the adamantane cage, combined with the polarity imparted by the hydroxyl and carboxylic acid functional groups, necessitates precise chromatographic conditions to achieve high purity. This method is indispensable for removing unreacted starting materials, reaction by-products, and catalysts, which is critical for accurate subsequent spectroscopic analysis and characterization.

The efficacy of column chromatography hinges on the careful selection of a stationary phase and a mobile phase (eluent). For adamantane derivatives, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and versatility. researchgate.netresearchgate.net The separation mechanism relies on the differential adsorption of the various components in the crude mixture onto the silica surface.

The choice of eluent is critical and is dictated by the polarity of the target molecule and its impurities. For this compound, which contains both a polar hydroxyl group and a highly polar carboxylic acid group, a relatively polar solvent system is required for elution. However, to separate it from other polar by-products, a gradient elution is often employed. This typically starts with a less polar solvent system, such as hexane/ethyl acetate (B1210297), to wash out non-polar impurities, followed by a gradual increase in the proportion of a more polar solvent, like ethyl acetate or methanol, to elute the desired compound. princeton.edu

In the purification of carboxylic acid-containing compounds, it is common to add a small percentage of a weak acid, such as acetic acid, to the eluent system. reddit.com This suppresses the deprotonation of the carboxylic acid on the slightly acidic silica gel surface, which helps to prevent significant band tailing and results in sharper, more defined peaks and better separation.

Research findings on the purification of related adamantane derivatives provide a clear framework for developing effective strategies for this compound. For instance, the purification of various ketone and ester derivatives of adamantane often utilizes silica gel chromatography with eluent systems composed of ethyl acetate (EtOAc) and hexanes. princeton.edu The specific ratio is fine-tuned based on the polarity of the individual derivative, as determined by preliminary analysis using thin-layer chromatography (TLC).

The following tables summarize established column chromatography conditions used for the purification of various adamantane derivatives, which serve as valuable precedents for purifying this compound.

Table 1: Column Chromatography Parameters for Adamantane Derivatives

| Compound/Derivative | Stationary Phase | Mobile Phase (Eluent) | Purpose/Observation | Reference |

| Adamantane-type alcohols | Silica Gel | Mixed mobile phases (e.g., benzene-ether) | The position of the hydroxyl group significantly affects retention time. | researchgate.netresearchgate.net |

| N-Boc-(L)-Proline Adamantane Conjugate | Silica Gel | Not specified | Purification of a clear oil product. | princeton.edu |

| Adamantane Ketone Derivative | Silica Gel | 5% to 20% EtOAc in hexanes | Gradient elution yielded the pure ketone product. | princeton.edu |

| 3-acetylaminoadamantane-1-carboxylic acid | Not specified | Not specified | Purified via Ritter reaction, structure confirmed by NMR. | science.org.ge |

| 4-Aminoadamantane-1-carboxylic acid derivatives | Silica Gel | Gradient elution (hexane/ethyl acetate) | Recommended for separating structurally similar derivatives. |

Table 2: Eluent Systems for Adamantane Carboxylic Acid Analogs

| Compound Class | Typical Eluent System | Modification | Rationale | Reference |

| Free Carboxylic Acids | Dichloromethane/Methanol | 0.1% - 1% Acetic Acid or TFA | To suppress deprotonation and reduce peak tailing. | reddit.com |

| Ester Derivatives | Ethyl Acetate/Hexane | Isocratic or Gradient | Balances polarity to achieve separation from starting materials and by-products. | princeton.edu |

| Hydroxy Carboxylic Acids | Ethyl Acetate/Methanol | Gradient | To elute highly polar compounds after removing less polar impurities. | researchgate.netreddit.com |

The general procedure involves dissolving the crude product in a minimal amount of a suitable solvent, sometimes adsorbing it onto a small amount of silica gel, and carefully loading it onto the top of a pre-packed silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. Each fraction is typically analyzed by TLC to identify those containing the pure desired product, which are then combined and concentrated to yield the purified this compound or its derivative.

Biological and Biomedical Research Applications of 4 Hydroxyadamantane 1 Carboxylic Acid

Enzymatic Inhibition Studies

The unique lipophilic properties of the adamantyl group have been leveraged in the design of inhibitors for several enzymes involved in metabolic and inflammatory pathways.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) Inhibition and Related Metabolic Pathways

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD-1) is an enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, primarily in tissues like the liver and adipose tissue. nih.gov This localized amplification of glucocorticoid action is a key target for metabolic disorders. The adamantyl group, being highly hydrophobic, is a popular moiety in the design of 11β-HSD-1 inhibitors. nih.gov Adamantyl carboxamides and acetamides have shown inhibitory activity against human 11β-HSD-1, with some compounds exhibiting IC50 values in the 200–300 nM range. nih.gov

Preclinical studies have demonstrated that selective inhibition of 11β-HSD-1 can produce beneficial effects on metabolic disorders, including insulin resistance and dyslipidemia. nih.gov The inhibition of this enzyme can lead to decreased hepatic gluconeogenesis and improved insulin sensitivity. doi.org Research into selective 11β-HSD-1 inhibitors has led to several clinical studies for compounds targeting this enzyme. nih.gov

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition in Lipid Metabolism

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, responsible for catalyzing the final step in triglyceride synthesis. researchgate.netnih.gov As such, it has become an attractive therapeutic target for managing obesity and type 2 diabetes. researchgate.net A series of adamantane (B196018) carboxylic acid derivatives have been developed that exhibit potent inhibitory activities against DGAT1. researchgate.netnih.gov

Optimization of this series led to the discovery of specific compounds with excellent in vitro activity. For instance, one E-adamantane carboxylic acid compound demonstrated an IC50 value of 5 nM against both human and mouse DGAT1. researchgate.netnih.gov In animal models, this compound significantly reduced plasma triglyceride levels and showed efficacy in reducing body weight gain and lowering the glucose area under the curve (AUC) in diet-induced obese mice. researchgate.netnih.gov

Inhibitory Activity of an Adamantane Carboxylic Acid Derivative Against DGAT1

| Compound | Target Enzyme | IC50 Value | Observed In Vivo Effects |

|---|---|---|---|

| E-adamantane carboxylic acid compound 43c | Human and Mouse DGAT1 | 5 nM | Reduced plasma triglycerides, reduced body weight gain, and lowered glucose AUC in DIO mice. researchgate.netnih.gov |

Exploration of Other Enzyme Targets (e.g., Soluble Epoxide Hydrolases, Protein Phosphatase 2A, Carbonic Anhydrases)

The adamantane scaffold has been explored for its potential to inhibit other enzymes.

Soluble Epoxide Hydrolases (sEH): The mammalian soluble epoxide hydrolase (sEH) is involved in the metabolism of anti-inflammatory and vasodilatory epoxy-fatty acids. nih.gov Adamantyl groups are widely utilized in the development of sEH inhibitors. nih.gov For example, trans-4-((4-(3-adamantylureido)-cyclohexyl)oxy)-benzoic acid (t-AUCB) is a potent sEH inhibitor with an IC50 of 1.3 nM that has demonstrated oral bioavailability. However, research indicates that the introduction of hydroxyl groups onto the adamantane structure can lead to a significant decrease in inhibitory activity. nih.gov

Protein Phosphatase 2A (PP2A): PP2A is a key serine/threonine phosphatase involved in various cellular processes. While inhibitors of PP2A, such as okadaic acid, are known to regulate biological pathways, research literature has not established a direct inhibitory link between 4-hydroxyadamantane-1-carboxylic acid and PP2A. nih.govnih.gov

Carbonic Anhydrases (CAs): Carbonic anhydrases are metalloenzymes that play roles in numerous physiological and pathological processes, including tumorigenesis. mdpi.com Carboxylic acids have been investigated as inhibitors for tumor-associated CA isoforms IX and XII; however, these studies have primarily focused on scaffolds like 3-nitrobenzoic acid rather than adamantane-based structures. mdpi.com

Antimicrobial and Antiparasitic Research

Derivatives of adamantane-1-carboxylic acid have been evaluated for their ability to inhibit the growth of various microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Microorganisms

Adamantane-carboxylic acid has demonstrated inhibitory activity against microorganisms, showing particular effectiveness against Gram-positive bacteria. medchemexpress.com A derivative, 2,3-dihydroxypropyl adamantane-1-carboxylate, has also been shown to effectively suppress the growth of Gram-positive bacteria at concentrations between 1,000–1,500 μg/mL, while Gram-negative species were found to be less sensitive. researchgate.netutb.cz

Studies have quantified the minimum inhibitory concentration (MIC) for adamantane-carboxylic acid against several bacterial strains.

Antibacterial Activity of Adamantane-Carboxylic Acid

| Bacterial Strain | Gram Type | Concentration for Complete Inhibition |

|---|---|---|

| Bacillus cereus | Gram-Positive | 1000 mg/mL medchemexpress.com |

| Bacillus subtilis | Gram-Positive | 1000 mg/mL medchemexpress.com |

| Enterococcus faecalis | Gram-Positive | 1000 mg/mL medchemexpress.com |

| Micrococcus luteus | Gram-Positive | 1000 mg/mL medchemexpress.com |

| Staphylococcus aureus | Gram-Positive | 1500 mg/mL medchemexpress.com |

| Citrobacter freundii | Gram-Negative | 1000 mg/mL medchemexpress.com |

| Pseudomonas aeruginosa | Gram-Negative | 1500 mg/mL medchemexpress.com |

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Permeability Alteration)

The antibacterial effect of adamantane-carboxylic acid is attributed to its ability to alter the permeability of the bacterial cell membrane. medchemexpress.com Monoacylglycerol derivatives of the acid, which possess amphipathic properties, are also noted for their microbicidal activity. researchgate.net

Antiparasitic Efficacy against Specific Pathogens (e.g., Giardia lamblia, Trichomonas vaginalis)

An extensive review of scientific literature did not yield specific studies on the antiparasitic efficacy of this compound against Giardia lamblia or Trichomonas vaginalis. Therefore, no data on its activity against these pathogens is available at this time.

Receptor Interaction and Modulation

The adamantane scaffold, a key structural feature of this compound, has been identified as a valuable component in the design of ligands for cannabinoid receptors. While direct binding studies of this compound are not extensively documented, its structural analogs have been instrumental in the development of molecules that interact with these receptors.

Ligand-Receptor Binding Studies (e.g., Cannabinoid Receptors)

The sterically demanding adamantyl group has been shown to confer high affinity for the cannabinoid receptor 1 (CB1). For instance, the synthesis of potent cannabinoid receptor probes has utilized a positional isomer, 3-hydroxyadamantane-1-carboxylic acid, as a key starting material. In one study, this compound underwent a Friedel–Crafts alkylation with 2,6-dimethoxyphenol in the presence of methanesulfonic acid to produce an intermediate in nearly quantitative yield. This reaction highlights the utility of the hydroxyadamantane-carboxylic acid framework in constructing complex molecules designed to probe ligand-receptor interactions at cannabinoid receptors. The choice of the adamantane moiety in these studies is influenced by its ability to orient the ligand within the receptor's binding pocket, thereby influencing affinity and selectivity.

Pharmacological Probe Development

The development of pharmacological probes is essential for characterizing receptor function and distribution. The chemical stability and rigid structure of the adamantane nucleus make it an attractive scaffold for such probes. 3-Hydroxyadamantane-1-carboxylic acid has served as a crucial building block in the synthesis of functionalized adamantyl cannabinoid receptor probes. Its successful incorporation into more complex molecules demonstrates the feasibility of using hydroxyadamantane-carboxylic acids to create novel tools for studying the endocannabinoid system. These probes are designed to help elucidate the subtle structural requirements for high-affinity binding to CB1 and CB2 receptors.

Bioenergetic and Cellular Metabolism Investigations

Research into the toxicological profile of adamantane derivatives has shed light on their interaction with cellular energy metabolism, particularly mitochondrial function. Studies on isomers of this compound provide insights into the potential effects of this compound class on mitochondrial bioenergetics.

Effects on Mitochondrial Respiration and Oxidative Phosphorylation

Investigations into the mitochondrial toxicity of adamantane carboxylic acids have revealed effects on key respiratory states. A study on 3-hydroxyadamantane-1-carboxylic acid, a positional isomer, demonstrated an impact on both state 3 and state 4 respiration. State 3 respiration, which is ADP-stimulated and represents the maximal capacity of the electron transport chain, was inhibited by this compound, although only at the highest concentration tested (2560 mg/L). In contrast, an increase in state 4 respiration, which occurs in the absence of ADP and reflects proton leak across the inner mitochondrial membrane, was observed. This suggests a potential uncoupling effect.

The table below summarizes the observed effects of 3-hydroxyadamantane-1-carboxylic acid on mitochondrial respiration.

| Respiratory State | Effect of 3-Hydroxyadamantane-1-carboxylic Acid |

| State 3 Respiration | Inhibition at high concentrations (2560 mg/L) |

| State 4 Respiration | Increased |

Mitochondrial Membrane Potential Modulation

The same study also examined the impact of 3-hydroxyadamantane-1-carboxylic acid on the mitochondrial membrane potential. It was found that this compound uncoupled the mitochondrial membrane potential. However, the reduction in membrane potential was modest, with an 18% decrease from control values at the highest concentration tested. This finding suggests that passive uncoupling, where the compound transports protons across the mitochondrial membrane, may not be the primary mechanism of mitochondrial dysfunction. Additionally, a concentration-dependent reduction in hydrogen peroxide (H₂O₂) production was noted during both state 3 and state 4 respiration, which could indicate an effect distal to the electron transport chain complexes, possibly involving the supply of reducing equivalents like NADH.

The data on mitochondrial membrane potential and H₂O₂ production for 3-hydroxyadamantane-1-carboxylic acid is presented below.

| Parameter | Observation |

| Mitochondrial Membrane Potential | Uncoupled; 18% reduction at the highest concentration |

| H₂O₂ Production (State 3 & 4) | Concentration-dependent reduction |

Reactive Oxygen Species (ROS) Production Analysis

Research into the mitochondrial effects of adamantane carboxylic acids, which are structurally related to this compound, has included the analysis of reactive oxygen species (ROS) production. In studies using mitochondria isolated from rainbow trout liver, the impact of these compounds on ROS generation, specifically hydrogen peroxide (H₂O₂) production, was assessed.

One study investigated 3-hydroxyadamantane-1-carboxylic acid, a close structural isomer. This compound was found to cause a concentration-dependent reduction in H₂O₂ production during both state 3 (active) and state 4 (resting) respiration. islandscholar.ca The concentration required to inhibit 50% of H₂O₂ production (IC50) was twofold lower in state 4 than in state 3 respiration. islandscholar.ca In contrast, another analog, 3,5-dimethyladamantane-1-carboxylic acid, was shown to increase H₂O₂ production, highlighting that subtle structural changes on the adamantane core can lead to different effects on mitochondrial ROS generation. islandscholar.caresearchgate.net These findings suggest that while some adamantane derivatives can induce oxidative stress, others, like 3-hydroxyadamantane-1-carboxylic acid, may reduce the production of certain reactive oxygen species under specific experimental conditions. islandscholar.ca

Comparative Toxicological Studies with Environmental Analogs (e.g., Naphthenic Acids)

Adamantane carboxylic acids, including hydroxylated forms, are studied as representative compounds of a class of environmental contaminants known as naphthenic acids (NAs), particularly those found in oil sands process-affected water (OSPW). islandscholar.caresearchgate.netnih.gov Naphthenic acids are considered a primary source of toxicity in OSPW. islandscholar.caresearchgate.netnih.gov Comparative studies have been conducted to determine if commercially available adamantane carboxylic acids exhibit mitochondrial toxicity mechanisms similar to those of complex NA mixtures extracted from OSPW.

Research using isolated rainbow trout liver mitochondria has shown that certain adamantane derivatives act on mitochondrial function in a manner consistent with OSPW-derived NAs. researchgate.net For instance, 3,5-dimethyladamantane-1-carboxylic acid was found to inhibit state 3 mitochondrial respiration and uncouple the mitochondrial membrane potential, similar to the effects of extracted NAs. researchgate.net However, it did so with a threefold greater EC50 (the concentration causing 50% of the maximum effect) than the NA mixture, indicating lower potency. researchgate.net

| Compound | Effect on State 3 Respiration | Effect on H₂O₂ (ROS) Production | Reference |

|---|---|---|---|

| 3-Hydroxyadamantane-1-carboxylic Acid | Inhibition only at very high concentrations | Concentration-dependent reduction | islandscholar.caresearchgate.net |

| 3,5-Dimethyladamantane-1-carboxylic Acid | Inhibition | Increased | islandscholar.caresearchgate.net |

| OSPW Naphthenic Acid Mixture | Inhibition | Increased | islandscholar.caresearchgate.net |

Principles of Adamantane Moiety in Drug Design

The adamantane scaffold is a valuable building block in medicinal chemistry due to its unique structural and physicochemical properties. nih.govnih.govresearchgate.netpensoft.net Its incorporation into drug molecules can significantly improve their pharmacological profiles.

Prodrug Design Strategies utilizing Carboxylic Acid Functionality

The carboxylic acid group, such as the one present in this compound, is a common functional group in drug molecules that can be readily modified in prodrug strategies. ebrary.net Prodrugs are inactive or less active precursors that are converted into the active drug in vivo. nih.gov For drugs containing a carboxylic acid, a common approach is esterification. ebrary.net Converting the carboxylic acid to an ester can mask the polar, ionizable group, thereby increasing lipophilicity and enhancing membrane permeability and oral absorption. ebrary.net Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the body to release the active carboxylic acid-containing drug. ebrary.net This strategy can be employed to overcome issues of poor solubility, rapid metabolism, or to achieve targeted drug delivery. nih.gov

| Principle | Mechanism | Outcome | Reference |

|---|---|---|---|

| Lipophilicity Enhancement | Addition of a bulky, nonpolar hydrocarbon cage. | Increased membrane permeability and absorption. | nih.govresearchgate.netpensoft.net |

| Metabolic Stability | Steric shielding of metabolically labile sites. | Reduced enzymatic degradation, longer half-life. | nih.govresearchgate.netnih.gov |

| Prodrug Design | Carboxylic acid group allows for esterification. | Improved absorption and targeted release. | ebrary.net |

| Solubility Enhancement | Forms host-guest complexes with cyclodextrins. | Increased aqueous solubility and bioavailability. | pensoft.netnih.govnih.gov |

Applications in Materials Science and Engineering

Polymer Chemistry and Functional Resins

The incorporation of the 4-hydroxyadamantane-1-carboxylic acid moiety into polymer chains significantly enhances the material's physical properties. The rigid and bulky nature of the adamantane (B196018) cage disrupts polymer chain packing, which can increase solubility while simultaneously raising the glass transition temperature (Tg), leading to materials that are both processable and thermally stable. acs.orgoup.com

As a bifunctional monomer, this compound can participate in step-growth polymerization, such as polyesterification, reacting via its hydroxyl and carboxylic acid groups. This creates polyesters with the adamantane cage integrated into the polymer backbone. These polymers exhibit improved thermal stability compared to their linear aliphatic counterparts. acs.org The pendant adamantane groups in polymers like polyacrylates and polyimides contribute to increased stiffness and thermal resistance. acs.orgacs.org

Functional resins based on adamantane derivatives are developed for specialized applications. The introduction of the adamantane unit can produce resins with lower dielectric constants and reduced water absorption, which is advantageous for microelectronics packaging and interlayer dielectrics. researchgate.net

Table 1: Impact of Adamantane Moieties on Polymer Properties

| Property | Effect of Adamantane Incorporation | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Increase | The rigid, bulky structure restricts polymer chain mobility. acs.org |

| Thermal Stability | Increase | The stable, high-melting point adamantane cage enhances resistance to thermal degradation. acs.org |

| Solubility | Increase | The three-dimensional structure disrupts regular chain packing, improving solubility in organic solvents. acs.orgacs.org |

| Mechanical Stiffness | Increase | The inherent rigidity of the adamantane core is transferred to the polymer matrix. acs.org |

| Dielectric Constant | Decrease | The bulky, nonpolar hydrocarbon structure increases free volume and lowers polarity. researchgate.net |

This table provides an interactive summary of how adamantane structures influence key polymer characteristics.

Development of Optical Materials (e.g., Photoresists, Optical Fibers)

Adamantane derivatives, including this compound, are crucial in the formulation of advanced optical materials, most notably in photoresists for deep ultraviolet (DUV) lithography, particularly at the 193 nm wavelength (ArF lithography). oup.comresearchgate.net The saturated, non-aromatic structure of adamantane ensures high transparency in the DUV region, a critical requirement for photoresist materials. oup.comgoogle.com

In chemically amplified photoresists, polymers containing adamantyl groups serve as the matrix resin. The bulky adamantane moiety enhances the polymer's resistance to the plasma etching processes used to transfer the patterned image to the underlying substrate. oup.comresearchgate.net This is attributed to the high ratio of carbon to hydrogen within the adamantane structure. oup.com The incorporation of functional groups like hydroxyl and carboxylic acid on the adamantane core, as in this compound, provides sites for attaching acid-labile protecting groups. These groups are cleaved upon exposure to acid generated by a photoacid generator, rendering the exposed regions soluble in an aqueous alkaline developer and creating a positive-tone image. nih.gov The use of adamantane-based molecular glass resists, which are low molecular weight amorphous materials, has also been explored to improve lithographic performance. google.com

Beyond photoresists, the thermal stability and optical clarity of adamantane-containing polymers make them candidates for use in optical fibers and other optical components where high performance and durability are required. google.com

Table 2: Research Findings on Adamantane in 193 nm Photoresists

| Research Focus | Finding | Significance |

|---|---|---|

| Etch Resistance | Polymers with adamantane groups show improved resistance to reactive-ion etching (RIE). oup.com | Enables finer and more accurate pattern transfer during semiconductor manufacturing. |

| Optical Transparency | Adamantane's non-aromatic structure provides high transparency at the 193 nm wavelength. google.com | Essential for the light to effectively expose the photoacid generator throughout the resist film. |

| Dissolution Control | The hydrophobicity of the adamantyl group helps control the dissolution of the polymer in the developer. nih.gov | Improves pattern resolution and prevents issues like swelling. |

| Glass Transition Temp. | Adamantane incorporation raises the polymer's Tg. acs.orgoup.com | Prevents pattern deformation during the high-temperature post-exposure bake step. |

This interactive table summarizes key research findings related to the application of adamantane in photoresist technology.

Advanced Biocidal Materials (e.g., Adamantoyl Cellulose)

The adamantane structure has been recognized for its antimicrobial properties. researchgate.netmdpi.comnih.gov When covalently attached to other materials, it can confer biocidal activity. This compound can be used to functionalize substrates like cellulose (B213188) to create advanced biocidal materials.

Cellulose, a widely available and biocompatible polysaccharide, can be chemically modified by esterifying its abundant hydroxyl groups. nih.govcore.ac.uk Using an activated form of this compound (or its close derivative, 1-adamantoyl chloride), adamantoyl cellulose can be synthesized. researchgate.net This process grafts the adamantane moiety onto the cellulose backbone.

The resulting adamantoyl cellulose combines the structural properties of cellulose with the biocidal characteristics of the adamantane group. researchgate.net Adamantane derivatives have shown efficacy against a range of bacteria, particularly Gram-positive strains like Staphylococcus aureus. tandfonline.comnih.gov The mechanism is often attributed to the lipophilic nature of the adamantane cage, which can interact with and disrupt bacterial cell membranes. researchgate.netmdpi.com Such modified cellulosic materials could be used in biomedical applications, packaging, or coatings where resistance to microbial growth is desired.

Building Blocks for Supramolecular Assemblies and Nanostructures

The rigidity, symmetry, and well-defined three-dimensional geometry of the adamantane core make this compound an excellent building block (or tecton) for supramolecular chemistry and the bottom-up construction of nanostructures. wikipedia.orgaps.org The hydroxyl and carboxylic acid groups provide specific recognition sites for forming predictable, non-covalent interactions, such as hydrogen bonds.

These directional interactions can guide the self-assembly of molecules into highly ordered, crystalline networks. aps.orgaps.org For instance, the carboxylic acid groups can form robust hydrogen-bonded dimers, a common and reliable synthon in crystal engineering. The hydroxyl groups offer additional sites for hydrogen bonding, allowing for the formation of more complex and stable three-dimensional architectures. nih.gov

Furthermore, adamantane derivatives are widely used to construct porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netnih.gov In this context, the adamantane unit acts as a rigid and tetrahedral linker or node. Using a functionalized linker like this compound allows for the creation of frameworks with specific chemical environments within their pores. These materials have potential applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The self-assembly of functionalized adamantanes is a key strategy for creating nanostructured materials with precise positional control of chemical functionality. aps.orgscispace.com

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 4-hydroxyadamantane-1-carboxylic acid, future research is poised to move beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Current methods for producing hydroxy adamantane (B196018) carboxylic acid compounds often involve the carboxylation of an adamantane derivative followed by oxidation. google.com One patented process describes the reaction of an adamantane compound with carbon monoxide or a carbon monoxide source in a strong proton acid solution to introduce the carboxylic acid group, followed by the addition of an oxidizing agent to form the hydroxyl group. google.com Another approach involves the synthesis of mono- and dihydric cage alcohols from adamantanecarboxylic acids using a MnO2–H2SO4 system, which can involve both decarboxylation and decarbonylation at elevated temperatures. researchgate.net

A common laboratory-scale synthesis of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid involves the oxidation of 1-adamantanol (B105290) to 1-adamantanone, which is then carboxylated. The hydroxyl group can be introduced via a hydroxylation reaction. Industrial production may utilize similar routes but on a larger scale with optimized conditions to maximize yield and purity, potentially employing continuous flow reactors.

Future research will likely focus on the development of one-pot syntheses and the use of greener reagents and catalysts. For instance, exploring enzymatic or chemoenzymatic routes for the selective hydroxylation and carboxylation of the adamantane core could significantly reduce the environmental impact of the synthesis. The use of solvent-free reaction conditions is another promising area of investigation for creating more sustainable adamantane derivatives.

Advanced Derivatization for Enhanced Bioactivity and Selectivity

The presence of both a hydroxyl and a carboxylic acid group on the this compound scaffold provides two distinct handles for chemical modification, allowing for the creation of a diverse library of derivatives with potentially enhanced biological activity and target selectivity.

The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups. For example, esterification can be achieved by refluxing with an alcohol in the presence of an acid catalyst. orgsyn.org Amide derivatives can be synthesized through the reaction with amines. These modifications can modulate the compound's lipophilicity, solubility, and ability to interact with biological targets. A new derivatization reagent, 4-bromo-N-methylbenzylamine, has been shown to effectively derivatize mono-, di-, and tri-carboxylic acids for analysis by mass spectrometry, a technique that could be applied to this compound and its derivatives. nih.govnih.gov

The hydroxyl group can also be functionalized, for instance, through esterification or etherification, to further tune the molecule's properties. The dual functionality of this compound makes it a versatile building block for creating compounds with tailored biological profiles.

Multitargeting Approaches in Medicinal Chemistry

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. The rigid adamantane scaffold is well-suited for the design of multitargeting agents, and this compound represents a promising starting point for such endeavors.

By strategically attaching different pharmacophores to the hydroxyl and carboxylic acid groups, it is possible to design single molecules that can interact with multiple biological targets simultaneously. For example, one functional group could be modified to target a specific enzyme, while the other is tailored to interact with a receptor involved in a related pathological pathway. This approach could lead to the development of more effective therapeutics with improved efficacy and a reduced likelihood of drug resistance. The versatility of the adamantyl group in drug design has been noted, and its use in polypharmacological or multi-target drugs is an area of active interest. nih.gov

Integration with Nanotechnology and Drug Delivery Systems

The unique physicochemical properties of adamantane derivatives, including their lipophilicity and ability to self-assemble, make them attractive for applications in nanotechnology and drug delivery. The this compound molecule can be incorporated into various nanocarriers to improve drug solubility, stability, and targeting.

For instance, the carboxylic acid group can be used to functionalize nanoparticles, allowing for the attachment of targeting ligands or therapeutic agents. drugbank.com Adamantane derivatives have been successfully incorporated into liposomes, cyclodextrins, and dendrimers to create novel drug delivery systems. The adamantane moiety can act as an anchor in the lipid bilayer of liposomes, facilitating targeted drug delivery. nih.gov Furthermore, the strong interaction between adamantane and cyclodextrins can be exploited to create supramolecular nanoparticles for drug delivery. The integration of this compound into such nanosystems could lead to the development of more effective and targeted therapies for a range of diseases.

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational methods are becoming increasingly indispensable in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties. For this compound, computational tools can be employed to explore its conformational space, predict its interactions with biological targets, and guide the design of new derivatives with improved activity and selectivity.

Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into the structure-function relationships of adamantane derivatives. For example, DFT can be used to calculate the electronic properties of the molecule and predict its reactivity. Molecular docking simulations can be used to model the binding of this compound and its derivatives to the active sites of enzymes and receptors, helping to elucidate their mechanism of action and identify key interactions that contribute to their biological activity. researchgate.net These computational approaches, in conjunction with experimental studies, will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.

常见问题

Q. What are the common synthetic routes for 4-hydroxyadamantane-1-carboxylic acid, and what key reagents are involved?

The synthesis typically involves functionalization of the adamantane backbone. For example, hydroxylation and carboxylation steps can be achieved via halogenation followed by nucleophilic substitution or oxidation. Reagents such as HATU (a coupling agent) and bases like diisopropylethylamine are critical for activating carboxyl groups during derivatization . Optimized protocols may use dry solvents (e.g., dimethylformamide) to prevent side reactions. Comparative studies with cyclohexane analogs suggest adamantane's rigidity requires longer reaction times for complete conversion .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm adamantane skeleton integrity and substituent positions.